

## Application Notes and Protocols for 93-O17O-Mediated Cre Recombinase Delivery

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Compound of Interest		
Compound Name:	93-0170	
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### Introduction

The delivery of functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a tyrosine recombinase derived from bacteriophage P1, is a powerful tool for genome engineering, enabling precise DNA excision, insertion, and translocation events at specific loxP sites. However, the efficient and safe intracellular delivery of Cre recombinase remains a significant challenge. This document provides detailed application notes and protocols for the use of the novel chalcogen-containing ionizable cationic lipidoid, **93-O17O**, for the formulation of lipid nanoparticles (LNPs) to deliver Cre recombinase.

**93-O17O** is part of a combinatorial library of lipid-like molecules designed for the intracellular delivery of genome-editing proteins.[1] LNPs formulated with **93-O17O** and its analogs have demonstrated the ability to encapsulate and deliver active Cre recombinase into cells both in vitro and in vivo, facilitating efficient gene recombination.[1] These lipidoids are synthesized through the reaction of lipophilic tails containing oxygen (O), sulfur (S), or selenium (Se) ethers with various amines.[1] The resulting LNPs interact with negatively supercharged Cre recombinase, such as (-30)GFP-Cre, primarily through electrostatic interactions to form stable nanoparticles capable of cellular entry.[1]

This guide offers a comprehensive overview of the **93-O170** LNP system, including detailed protocols for LNP formulation, characterization, and application in Cre recombinase delivery,



supported by quantitative data from preclinical studies.

## **Data Summary**

The following tables summarize the key quantitative data regarding the physicochemical properties and in vitro efficacy of lipid nanoparticles formulated with chalcogen-containing lipidoids, including analogs of **93-O17O**, for the delivery of a negatively supercharged GFP-Cre fusion protein ((-30)GFP-Cre).

Table 1: Physicochemical Properties of Lead Candidate LNPs for (-30)GFP-Cre Delivery

Lipidoid	Hydrodynamic Size (d.nm)	Polydispersity Index (PDI)	Apparent pKa
76-O17Se	150.3 ± 8.7	0.18 ± 0.03	6.45
80-O17Se	135.1 ± 7.5	0.15 ± 0.02	6.51
81-O17Se	128.9 ± 6.9	0.14 ± 0.01	6.48
400-O17Se	142.6 ± 8.1	0.17 ± 0.02	6.55

Data extracted from studies on a library of chalcogen-containing lipidoids, highlighting the properties of the most effective candidates for protein delivery.[1]

Table 2: In Vitro Gene Recombination Efficiency of (-30)GFP-Cre Loaded LNPs in HeLa-DsRed Cells

Lipidoid	GFP Positive Cells (%)
76-O17Se	> 60%
80-O17Se	> 60%
81-O17Se	> 60%
400-O17Se	> 60%
Lipofectamine 2000 (Lpf2k)	~70%

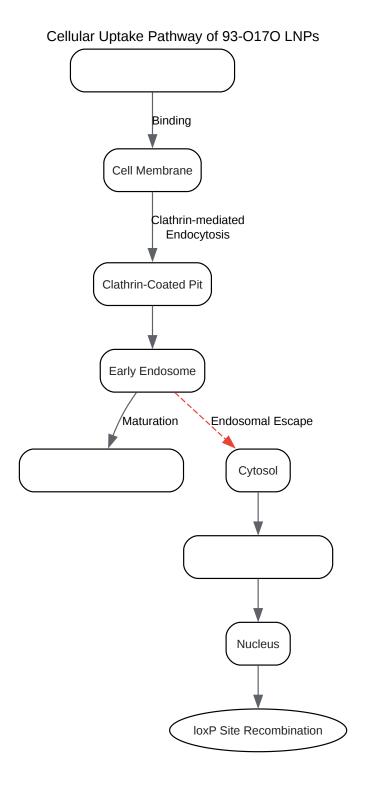


HeLa-DsRed cells express DsRed fluorescent protein only after Cre-mediated recombination. The percentage of GFP positive cells indicates successful delivery and activity of the (-30)GFP-Cre protein. Data reflects high efficiency comparable to a commercial transfection reagent.[1]

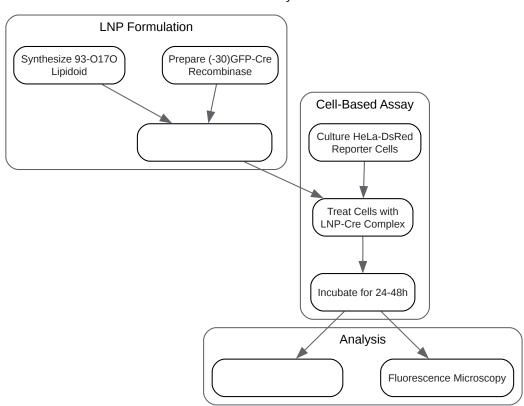
# Signaling Pathways and Experimental Workflows Cellular Uptake Pathway

The cellular uptake of **93-O17O** and similar chalcogen-containing LNPs complexed with Cre recombinase involves endocytosis. Studies have indicated that clathrin-mediated endocytosis, plasma membrane cholesterol, and the GTPase dynamin are crucial for the internalization of these nanoparticles.[1]









#### In Vitro Cre Delivery Workflow

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## References







- 1. xulab.us [xulab.us]
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